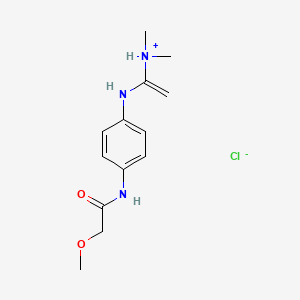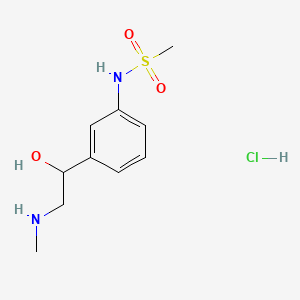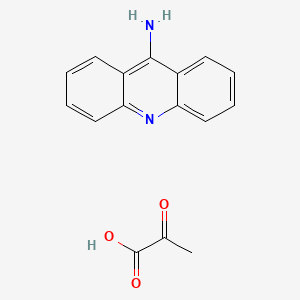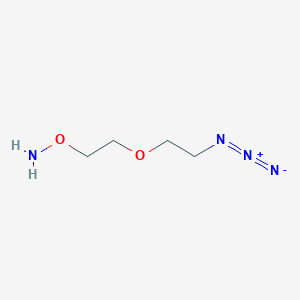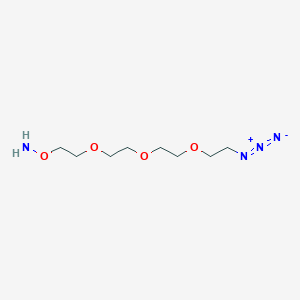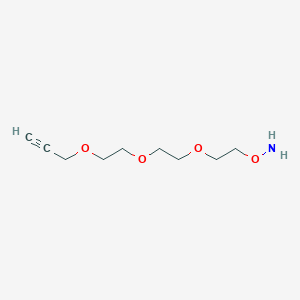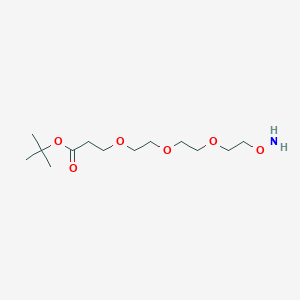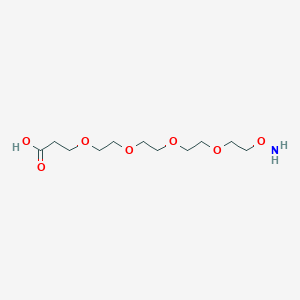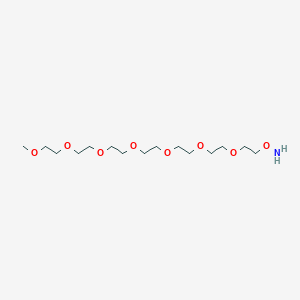
Anagliptin
説明
アナグリプチンは、主に2型糖尿病の治療に使用される医薬品化合物です。 アナグリプチンは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することにより作用し、インクレチンホルモンのレベルを上昇させ、インスリン分泌を促進し、グルカゴン分泌を抑制します .
2. 製法
合成経路および反応条件: アナグリプチンは、さまざまな化学経路で合成できます。 一般的な方法の1つは、EDC.HClおよびHOBTなどのカップリング剤の存在下で、2-メチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸を(2S)-1-{[(1-アミノ-2-メチルプロパン-2-イル)アミノ]アセチル}ピロリジン-2-カルボニトリルメタンスルホン酸塩とカップリングすることです . 反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンを塩基として行われます .
工業生産方法: アナグリプチンの工業生産は、同様の合成経路を用いていますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、関連物質および分解生成物の分離と定量化に高速液体クロマトグラフィー(HPLC)が使用されることがよくあります .
準備方法
Synthetic Routes and Reaction Conditions: Anagliptin can be synthesized through various chemical routes. One common method involves the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile methane sulfonate salt in the presence of coupling agents like EDC.HCl and HOBT . The reaction is typically carried out in an organic solvent such as methylene dichloride, with triethylamine as a base .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation and quantification of related substances and degradation products .
化学反応の分析
反応の種類: アナグリプチンは、次のものを含むさまざまな化学反応を起こします。
酸化: アナグリプチンは、酸化されてN-オキシド誘導体を形成することができます.
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: 置換反応は、アミドまたはニトリル官能基で発生する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: 酸性または塩基性条件下でのさまざまな求核剤。
主な生成物:
酸化: アナグリプチンのN-オキシド誘導体.
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
アナグリプチンは、幅広い科学研究の応用を持っています。
作用機序
アナグリプチンは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することで作用します。この阻害は、グルカゴン様ペプチド-1(GLP-1)およびグルコース依存性インスリン分泌性ポリペプチド(GIP)などのインクレチンホルモンの分解を防ぎます。 これらのホルモンのレベルの上昇は、インスリン分泌を促進し、グルカゴン分泌を抑制し、胃の排泄を遅らせ、血糖コントロールを改善します .
類似化合物:
- アログリプチン
- リナグリプチン
- サクサグリプチン
- シタグリプチン
- テネリグリプチン
- ビルダグリプチン
比較: アナグリプチンは、DPP-4に対する特異的な分子構造と高い選択性により、グリプチンの中でユニークです。 研究によると、アナグリプチンは、特に低密度リポタンパク質コレステロールレベルの低下において、脂質プロファイルに好ましい影響を与えることが示されています . 他のグリプチンと比較して、アナグリプチンは、心臓血管の健康において追加的な利点を提供する可能性があります .
結論として、アナグリプチンは、2型糖尿病の治療に重要な応用を持つ、強力で選択的なDPP-4阻害剤です。そのユニークな特性と脂質プロファイルに対する好ましい影響は、グリプチン群に貴重な追加を提供します。
類似化合物との比較
- Alogliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Comparison: Anagliptin is unique among gliptins due to its specific molecular structure and high selectivity for DPP-4. Studies have shown that this compound has a favorable effect on lipid profiles, particularly in reducing low-density lipoprotein cholesterol levels . Compared to other gliptins, this compound may offer additional benefits in terms of cardiovascular health .
特性
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYBEHACFJIEL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045689 | |
| Record name | Anagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-20-2 | |
| Record name | Anagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


